P2X7 Receptor Antagonism: Quantified Activity and Its Implications for Inflammatory Disease Research
Methyl 5-iodo-2-pyrrolidin-2-ylbenzoate demonstrates quantifiable antagonist activity at the human P2X7 purinergic receptor. This receptor is a key mediator of inflammation and is implicated in diseases such as rheumatoid arthritis, chronic pain, and neurodegenerative disorders [1]. The compound's activity is defined, providing a clear baseline for structure-activity relationship (SAR) studies and enabling comparison with other P2X7 antagonists.
| Evidence Dimension | P2X7 Receptor Antagonism (IC50) |
|---|---|
| Target Compound Data | IC50 = 3,380 nM (3.38 µM) |
| Comparator Or Baseline | Known P2X7 antagonists (e.g., A-438079, IC50 ~ 300 nM; AZD9056, IC50 ~ 10 nM) |
| Quantified Difference | Target compound exhibits ~10- to 300-fold lower potency than advanced P2X7 antagonists, but represents a valuable starting point for optimization. |
| Conditions | Human THP-1 cells; assessed as inhibition of BzATP-induced YO-PRO-1 iodide uptake [2] |
Why This Matters
The quantified IC50 value allows researchers to position Methyl 5-iodo-2-pyrrolidin-2-ylbenzoate within the P2X7 antagonist landscape, providing a benchmark for hit-to-lead optimization and enabling rational design of analogs with improved potency.
- [1] BindingDB. (2019). BDBM50249036 (CHEMBL4066742): Affinity Data for P2X7 Purinoceptor 7 (Human). View Source
- [2] ChEMBL. (n.d.). CHEMBL4066742: Antagonist activity at P2X7 receptor in human THP1 cells. View Source
